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Compound of Interest

Compound Name: Disparlure

Cat. No.: B1670770

Introduction

(+)-Disparlure, chemically known as (7R,8S)-7,8-epoxy-2-methyloctadecane, is the potent sex
pheromone released by the female gypsy moth (Lymantria dispar).[1][2] This invasive species
is a major defoliator of forest and orchard trees, causing significant ecological and economic
damage.[3] Due to its high bioactivity, synthetic (+)-disparlure is widely used in pest
management programs for monitoring and controlling gypsy moth populations.[3][4] The
biological activity is highly dependent on the stereochemistry, with the (+)-enantiomer being the
primary attractant, while the (-)-enantiomer can be inhibitory.[1][2] Consequently, the
development of efficient and highly enantioselective synthetic routes to (+)-disparlure is of
significant interest for research and commercial applications.[5][6]

This document outlines detailed protocols for three distinct and effective enantioselective
syntheses of (+)-Disparlure, suitable for research purposes. The methodologies presented
leverage modern asymmetric synthesis techniques to achieve high yields and excellent
enantiomeric purity.

Protocol 1: Catalytic Enantioselective Synthesis via
lodolactonization

This concise synthesis produces (+)-Disparlure in just five steps from commercially available
starting materials, achieving a high overall yield.[3][7] The key transformation is a BINOL-
amidine catalyzed enantioselective iodolactonization to establish the chiral centers.[3][8]
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Caption: Synthesis of (+)-Disparlure via lodolactonization.
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Experimental Protocols

Step 1-2: Preparation of (Z)-Pentadec-4-enoic acid (9)

» Alkylation of pentynoic acid (10) is performed by generating a dianion with a strong base
(e.g., n-butyllithium) followed by reaction with 1-iododecane.[3][7]

» An in-situ saponification step ensures the complete conversion to the carboxylic acid salt,
which is then acidified to yield pentadec-4-ynoic acid (11).[3][7]

e The alkyne (11) is partially reduced to the Z-alkene (9) using a P2-Ni catalyst (nickel boride)
under a hydrogen atmosphere.[3][7]

Step 3: Enantioselective lodolactonization

To a solution of (Z)-pentadec-4-enoic acid (9) in a suitable solvent (e.g., toluene), add the
BINOL-amidine catalyst (ent-1) and iodine (I2).

e Cool the mixture and add N-iodosuccinimide (NIS) portion-wise.
 Stir the reaction at low temperature until completion, monitored by TLC.

e Upon completion, quench the reaction with aqueous sodium thiosulfate and extract the
product (8) with an organic solvent. Purify by column chromatography.[3]

Step 4-5: Conversion to (+)-Disparlure (6)

e The iodolactone (8) is subjected to a one-pot sequence involving reduction of the lactone
moiety.[3]

e This is followed by a Wittig olefination to furnish the intermediate epoxide (12).[3]

 Finally, the double bond in epoxide (12) is selectively reduced via catalytic hydrogenation
using Adams' catalyst (Pt20) in hexanes to yield (+)-disparlure (6).[3][7]

Protocol 2: Enantioselective Synthesis via
Asymmetric Chloroallylboration

© 2025 BenchChem. All rights reserved. 4 /11 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC5834403/
https://pubs.acs.org/doi/10.1021/acs.orglett.7b03911
https://pmc.ncbi.nlm.nih.gov/articles/PMC5834403/
https://pubs.acs.org/doi/10.1021/acs.orglett.7b03911
https://pmc.ncbi.nlm.nih.gov/articles/PMC5834403/
https://pubs.acs.org/doi/10.1021/acs.orglett.7b03911
https://pmc.ncbi.nlm.nih.gov/articles/PMC5834403/
https://www.benchchem.com/product/b1670770?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5834403/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5834403/
https://www.benchchem.com/product/b1670770?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5834403/
https://pubs.acs.org/doi/10.1021/acs.orglett.7b03911
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1670770?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

This efficient four-step synthesis provides (+)-Disparlure with very high enantiomeric excess
(299.5% ee).[9][10] The key step is an asymmetric chloroallylboration of undecanal to create
the chiral epoxide precursor.
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Caption: Synthesis of (+)-Disparlure via Chloroallylboration.
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Step 1: Asymmetric Chloroallylboration

e React undecanal with (Z)-(y-chloroallyl)diisopinocampheylborane to form the cis-vinyl
epoxide (4).[4] This reaction establishes the initial chirality with high diastereoselectivity (99%
de) and enantioselectivity (94% ee).[9][10]

Step 2: Hydroboration-Oxidation and Purification
e The vinyl epoxide (4) is treated with dicyclohexylborane in THF for hydroboration.

e The resulting borane intermediate is oxidized with sodium perborate to yield the crystalline
cis-3,4-epoxy alcohol (3).[9][10]

e The enantiomeric purity is enhanced to 299.5% ee by recrystallization from a hexane/ether
mixture.[10]

Step 3: Tosylation

» To a solution of the purified epoxy alcohol (3) in diethyl ether, add powdered potassium
hydroxide and tosyl chloride (TsCI).

 Stir the reaction at room temperature until completion.
o Work up the reaction to isolate the tosylate (2) in high yield (86%).[10]

Step 4: Cuprate-mediated Alkylation

Prepare a Gilman cuprate reagent, such as lithium diisobutylcuprate, from isobutyllithium
and copper(l) iodide.

Add the tosylate (2) to the cuprate solution at low temperature.

Allow the reaction to proceed to completion, then quench and extract the final product.

Purify by chromatography to obtain (+)-Disparlure (1) with >99.5% ee.[10]
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Protocol 3: Synthesis via Sharpless Asymmetric
Epoxidation

The Sharpless Asymmetric Epoxidation (AE) is a foundational and reliable method for installing
a chiral epoxide.[11] This approach has been widely applied in the synthesis of disparlure and
its isomers.[5][11]
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Caption: Synthesis of (+)-Disparlure via Sharpless Epoxidation.

Experimental Protocols

Step 1: Synthesis of (Z2)-2-Methyl-7-octadecene

Prepare the ylide by reacting isohexyltriphenylphosphonium bromide with a strong base like
n-butyllithium (n-BuLi) in an anhydrous solvent (e.g., THF) at low temperature.

Add undecanal to the ylide solution and allow the reaction to warm to room temperature.

The Wittig reaction forms the Z-alkene precursor with high stereoselectivity.[11]

Isolate and purify the alkene by column chromatography.

Step 2: Sharpless Asymmetric Epoxidation
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« In a flask containing dichloromethane (CH2Clz) and powdered 4 A molecular sieves, add (+)-
diethyl tartrate ((+)-DET) and titanium(lV) isopropoxide (Ti(O'Pr)4) at -20 °C.

« Stir for 30 minutes, then add the (Z)-2-methyl-7-octadecene substrate.

o Add tert-butyl hydroperoxide (t-BuOOH) and maintain the reaction at -20 °C until the starting
material is consumed (monitored by TLC).

o Work up the reaction by adding a quenching solution (e.g., aqueous NaOH saturated with
NaCl) and stirring vigorously.

« Filter the mixture, separate the organic layer, and purify the crude product by column
chromatography to yield (+)-Disparlure with high enantiomeric excess (>95%).[5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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